molecular formula H2I3ORu B1512844 Ruthenium(III) iodide hydrate CAS No. 208346-20-7

Ruthenium(III) iodide hydrate

Cat. No. B1512844
CAS RN: 208346-20-7
M. Wt: 499.8 g/mol
InChI Key: USLIQGJRXPCWLY-UHFFFAOYSA-K
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Description

Ruthenium(III) iodide hydrate is a compound with the formula RuI3·H2O . It is a catalyst with a ruthenium core . The general description of Ruthenium chloride hydrate, which is similar to this compound, is a dark brown or black solid often used as a powder .


Synthesis Analysis

Ruthenium(III) iodide can be prepared in several ways . One method involves the reaction of ruthenium tetroxide with aqueous hydroiodic acid . Another method is the thermal decomposition of pentaammineruthenium(III) iodide . A third method is the salt metathesis reaction of hydrated ruthenium(III) chloride with potassium iodide in aqueous solution .


Molecular Structure Analysis

Ruthenium(III) iodide adopts an extended structure with octahedral coordination geometry at ruthenium . There is some doubt about the characterisation of ruthenium(III) iodide and it may be an oxohalide or a hydroxyhalide .


Chemical Reactions Analysis

Ruthenium(III) chloride interacts with potassium iodide to produce an iodide precipitate . It precipitates as ruthenium trisulphide when hydrogen sulphide is introduced into the solution .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 499.80 . It has a melting point of 590 °C (dec.) (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Catalysis

Ruthenium(III) iodide hydrate has been explored for its catalytic applications. For instance, ruthenium(III) hydrated oxide deposited on TiO2 nanotubes showed significant activity for the selective oxidation of alcohols by oxygen. This catalytic system outperformed a similar Ru(III)/Al2O3 catalyst, demonstrating its potential in oxidation reactions (Bavykin et al., 2005).

Solvation Studies

Research on solvation structure around ruthenium complexes, like ruthenium(II) tris(bipyridine) in lithium halide solutions, has been conducted. Molecular dynamics simulations revealed the distinct solvation properties of these complexes, which can influence ion-ion interactions and electron transfer processes (Josefsson et al., 2016).

Computational Analysis of Optical Properties

Ruthenium(II) and Iridium(III) polypyridyl complexes, similar in some aspects to this compound, have been the focus of computational studies to understand their electronic and optical properties. This research aids in the design of efficient materials for optoelectronic applications (Fantacci & De Angelis, 2011).

Extraction Studies

This compound has been studied for its ability to extract ruthenium selectively from nitric acid medium. This research is significant in the context of nuclear waste management (Sharma, Ghosh, & Sharma, 2015).

Photophysics and Electrochemistry

Studies on ruthenium(II) polypyridyl complexes reveal their potential in photophysics and electrochemistry. These complexes show promise in areas like light harvesting, photocatalysis, and applications in dye-sensitized solar cells (Campagna et al., 2007).

Anticancer Research

Research on ruthenium-based compounds, including Ruthenium(III) complexes, demonstrates their potential as anticancer agents. They serve as alternatives to traditional platinum drugs, showing promising activity against various cancers (Zeng et al., 2017).

Safety and Hazards

Ruthenium(III) iodide hydrate is classified as a danger according to GHS07 and GHS08 . It has hazard statements H315 - H319 - H335 - H360 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Ruthenium-based catalysts, including Ruthenium(III) iodide hydrate, have shown excellent hydrogen evolution reaction (HER) activity . The development of Ru-based catalysts in the field is a promising future direction .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ruthenium(III) iodide hydrate has been found to interact with various biomolecules. For instance, it has been reported to form complexes with triazolopyrimidines . These complexes have been found to exhibit cytotoxic activity against certain cancer cell lines, including MCF-7 and HeLa cells .

Cellular Effects

This compound and its complexes have been found to have significant effects on various types of cells. For instance, they have been found to exhibit cytotoxic activity against human breast cancer cell line MCF-7 and human cervical cancer cell line HeLa . This suggests that this compound could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that its cytotoxic activity could be related to the generation of reactive oxygen species, which interact with cellular components and may cause damage to biomolecules such as DNA .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

properties

IUPAC Name

triiodoruthenium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3HI.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLIQGJRXPCWLY-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Ru](I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2I3ORu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746508
Record name Triiodoruthenium--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

208346-20-7
Record name Triiodoruthenium--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ruthenium triiodide, hydrate
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